Potential Starting Materials: Based on the structural similarities to compounds mentioned in the provided papers, the synthesis of "3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one" could potentially involve starting materials like substituted piperidines [, ] or isoindoles [], along with reagents that introduce the difluoro and propanone moieties.
Reaction Types: Common reactions observed in the provided papers that could be relevant include alkylations [, , ], additions to carbonyl groups [, ], and ring formations [, , ].
Specific Examples: While not directly applicable, the synthesis of CCT369260, a benzimidazolone BCL6 degrader, provides a useful example []. The paper describes a multi-step synthesis involving the coupling of a benzimidazolone core with a substituted pyrimidine ring, highlighting the complexity often involved in creating such molecules.
Molecular Structure Analysis
Computational Chemistry: Techniques like molecular modeling and docking studies could be employed to predict the three-dimensional structure of the compound and its potential interactions with biological targets. This information can be crucial in understanding its potential mechanism of action and designing further experiments [].
Chemical Reactions Analysis
Derivatization Strategies: Exploring these chemical reactions could lead to the synthesis of derivatives with potentially improved pharmacological properties or serve as tools for further investigating its mechanism of action. For example, the paper describing the synthesis of cefdinir glucuronide illustrates how derivatization can help study drug metabolism [].
Compound Description: 2-Amino-3-(4-Chlorophenyl)-1-(4-cyclohexyl-4-[1,2,4]triazol-1-ylmethylpiperidin-1-yl)propan-1-one is a selective melanocortin receptor ligand with high affinity for MC-3 and/or MC-4 receptors. [] This compound is highlighted for its potential therapeutic applications in treating food-related disorders. []
Relevance: This compound and the target compound, 3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one, share a core 3-amino propan-1-one structure. Additionally, both compounds feature cyclic amine substituents at the 1-position of the propan-1-one moiety, with the target compound containing a fluorinated octahydro-2H-isoindol group and this related compound possessing a cyclohexyl-[1,2,4]triazol-1-ylmethylpiperidin group. These shared structural features contribute to their similar pharmacological activity as melanocortin receptor ligands. []
Compound Description: Similar to the previous compound, 2-Amino-3-(4-Chlorophenyl)-1-(4-cyclohexyl-4-imidazol-1-ylmethylpiperidin-1-yl)propan-1-one also acts as a selective melanocortin receptor ligand with a strong affinity for MC-3 and/or MC-4 receptors. [] It is also identified as a potential therapeutic agent for food-related disorders. []
Relevance: The structural similarity to 3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one lies in the shared 3-amino propan-1-one core and the presence of a cyclic amine substituent at the 1-position. While the target compound has a fluorinated octahydro-2H-isoindol group, this related compound features a cyclohexyl-imidazol-1-ylmethylpiperidin substituent. This structural resemblance contributes to their similar activity profiles as selective melanocortin receptor ligands. []
Compound Description: This compound is another example of a selective melanocortin receptor ligand with high affinity for MC-3 and/or MC-4 receptors. [] It has potential therapeutic applications in treating food-related disorders. []
Relevance: The structural relationship to 3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one stems from the common 3-amino propan-1-one core and the cyclic amine substituent at the 1-position. In this case, the related compound possesses a cyclohexyl-(thiazol-2-ylaminomethyl)piperidin group compared to the fluorinated octahydro-2H-isoindol group in the target compound. This shared structural motif contributes to their shared classification as selective melanocortin receptor ligands. []
Compound Description: This compound, designated as syn-3a, is a key intermediate in the synthesis of an amorphous, peptide-like diabetes drug. []
Relevance: The compound syn-3a shares a similar structure with 3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one. Both compounds feature a central 2-amino-propan-1-one moiety. Furthermore, both possess a substituted cyclic amine at the 1-position of the propan-1-one. The target compound features a 4,4-difluorooctahydro-2H-isoindol group, while syn-3a contains a 6-chloro-3-[(dimethylamino)methyl]-3,4-dihydroquinolin-1(2H)-yl substituent. The shared amino propan-1-one core and the presence of modified cyclic amines at the 1-position highlight the structural similarities between these compounds. []
Compound Description: This compound, referred to as "Compound 1," is an amorphous peptide-like drug candidate currently under development for treating diabetes. []
Relevance: Compound 1 is structurally related to 3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one as it also contains a central 2-amino-propan-1-one moiety. While the target compound features a 4,4-difluorooctahydro-2H-isoindol group at the 1-position, Compound 1 incorporates this core structure within a larger peptide-like framework. This extended structure includes a 6-chloro-3-[(dimethylamino)methyl]-3,4-dihydroquinolin-1(2H)-yl group attached to the carbonyl of the propan-1-one, similar to the syn-3a intermediate. Despite the increased complexity of Compound 1, the presence of the shared 2-amino-propan-1-one core highlights their structural relationship. []
Compound Description: CCT369260 is a potent and orally bioavailable benzimidazolone inhibitor of the BCL6-co-repressor protein-protein interaction. [] It exhibits in vivo activity by degrading BCL6 in a lymphoma xenograft mouse model, making it a promising therapeutic candidate for diffuse large B-cell lymphoma. []
Relevance: CCT369260 shares a crucial structural element with the target compound, 3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one: both compounds contain a difluorinated cyclic amine moiety. CCT369260 incorporates a (3R,5S)-4,4-difluoro-3,5-dimethylpiperidin-1-yl group, highlighting the significance of difluorinated cyclic amines in medicinal chemistry for potentially influencing pharmacological properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.